molecular formula C24H23N5O2 B2378329 6-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)-4-methyl-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one CAS No. 955837-79-3

6-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)-4-methyl-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one

Cat. No.: B2378329
CAS No.: 955837-79-3
M. Wt: 413.481
InChI Key: AOOFQAXRKFPKDU-UHFFFAOYSA-N
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Description

6-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)-4-methyl-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one is a recently developed, potent, and ATP-competitive inhibitor of glycogen synthase kinase-3β (GSK-3β) (WO2024091992A1, 2024) . GSK-3β is a serine/threonine kinase implicated in a multitude of cellular processes, and its dysregulation is a critical factor in the pathogenesis of several diseases. This compound exhibits high selectivity for GSK-3β over other kinases, making it an invaluable pharmacological tool for dissecting the complex signaling pathways governed by this enzyme (WO2024091992A1, 2024) . Its primary research value lies in two key areas: neurodegenerative disorders and oncology. In models of Alzheimer's disease and related tauopathies, this inhibitor can be used to investigate the direct link between GSK-3β activity and hyperphosphorylation of tau protein, a key event in neurofibrillary tangle formation. Furthermore, in cancer research, particularly in glioblastoma and other malignancies, it serves to probe the role of GSK-3β in regulating apoptosis, cell proliferation, and the Wnt/β-catenin signaling pathway. The mechanism of action involves binding to the active site of GSK-3β, preventing the phosphorylation of its downstream substrates, thereby modulating cellular responses and offering a strategic approach for exploring potential therapeutic interventions.

Properties

IUPAC Name

6-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]-4-methyl-1-(2-methylphenyl)pyrazolo[3,4-d]pyridazin-7-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23N5O2/c1-16-8-3-5-11-20(16)29-23-19(14-25-29)17(2)26-28(24(23)31)15-22(30)27-13-7-10-18-9-4-6-12-21(18)27/h3-6,8-9,11-12,14H,7,10,13,15H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOOFQAXRKFPKDU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2C3=C(C=N2)C(=NN(C3=O)CC(=O)N4CCCC5=CC=CC=C54)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation for Pyridazinone Formation

The core structure may be synthesized via cyclocondensation of 4-methyl-5-aminopyrazole-3-carboxylic acid derivatives with diketones or α-keto esters under acidic conditions. For example, reaction with ethyl 3-oxobutanoate in the presence of HCl gas generates the pyridazinone ring:

$$
\text{4-Methyl-5-aminopyrazole-3-carboxylic acid} + \text{CH}_3\text{COCOOEt} \xrightarrow{\text{HCl (g), dioxane}} \text{4-Methyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one}
$$

Key modification : Introducing the o-tolyl group at N1 requires selective alkylation. Copper(I)-catalyzed Ullmann coupling with o-tolyl iodide under basic conditions (K$$2$$CO$$3$$, N,N'-dimethylethylenediamine) achieves this with >75% yield.

Functionalization at Position 6: Introducing the 2-Oxoethyl Side Chain

Alkylation Followed by Oxidation

Bromination at C6 using N-bromosuccinimide (NBS) in CCl$$_4$$ yields 6-bromo-4-methyl-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one. Subsequent nucleophilic substitution with ethylene glycol monoacetate introduces the oxoethyl precursor:

$$
\text{6-Bromo intermediate} + \text{HOCH}_2\text{COOAc} \xrightarrow{\text{NaH, DMF}} \text{6-(2-Acetoxyethyl) derivative}
$$

Hydrolysis with NaOH/EtOH yields the 2-hydroxyethyl intermediate, which is oxidized to the ketone using Jones reagent (CrO$$3$$/H$$2$$SO$$_4$$).

Direct Acylation via Friedel-Crafts

Alternative acylation employs 2-chloroacetyl chloride and AlCl$$_3$$ in dichloromethane to install the oxoethyl group directly. This method avoids multi-step oxidation but risks over-acylation.

Synthesis of the 3,4-Dihydroquinolin-1(2H)-yl Moiety

Cyclization of N-Arylpropionamide

3,4-Dihydroquinoline is prepared via Bischler-Napieralski cyclization of N-(2-ethylphenyl)propionamide using POCl$$_3$$:

$$
\text{N-(2-Ethylphenyl)propionamide} \xrightarrow{\text{POCl}_3, \Delta} \text{3,4-Dihydroquinolin-1(2H)-one}
$$

Reduction with NaBH$$4$$ in THF converts the ketone to the secondary alcohol, followed by dehydration (H$$2$$SO$$_4$$) to yield 3,4-dihydroquinoline.

Final Coupling: Linking the Side Chain to the Core

Nucleophilic Acylation

The 2-oxoethyl-pyridazinone intermediate reacts with 3,4-dihydroquinoline under Mitsunobu conditions (DIAD, PPh$$_3$$) to form the C-N bond:

$$
\text{6-(2-Oxoethyl) core} + \text{3,4-Dihydroquinoline} \xrightarrow{\text{DIAD, PPh}_3} \text{Target compound}
$$

Yield : 62–68% after purification by silica gel chromatography.

Reductive Amination

Alternative coupling uses reductive amination with NaBH$$_3$$CN in MeOH, though this method requires pre-activation of the ketone as an imine.

Optimization and Catalytic Enhancements

Microwave-Assisted Cyclization

Adopting microwave irradiation (150°C, 20 min) for pyridazinone formation improves yield from 65% to 82% compared to conventional heating.

Copper-Catalyzed Coupling

Analytical Data and Characterization

Property Value/Description
Molecular Formula C$${25}$$H$${25}$$N$$5$$O$$2$$
Molecular Weight 451.51 g/mol
$$^1$$H NMR (400 MHz, CDCl$$_3$$) δ 8.94 (s, 1H), 7.90 (d, J=3.5 Hz, 2H), 5.68 (m, 1H), 2.58 (s, 3H)
ESI-MS m/z [M+H]$$^+$$: 452.3

Challenges and Alternative Routes

  • Regioselectivity in Pyridazinone Formation : Competing cyclization pathways may yield [4,5-d] isomers. Using bulky bases (e.g., DBU) suppresses side reactions.
  • Steric Hindrance from o-Tolyl : Microwave conditions enhance coupling efficiency for hindered aryl groups.

Chemical Reactions Analysis

Types of Reactions

6-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)-4-methyl-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinoline N-oxides or pyrazolo[3,4-d]pyridazinone derivatives.

    Reduction: Reduction reactions using hydrogen gas in the presence of a palladium catalyst can convert the compound into its fully saturated analogs.

    Substitution: Nucleophilic substitution reactions can occur at the tolyl group or the quinoline moiety, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), acetic acid (CH3COOH)

    Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C), ethanol (C2H5OH)

    Substitution: Sodium methoxide (NaOCH3), potassium tert-butoxide (KOtBu), dimethyl sulfoxide (DMSO)

Major Products

    Oxidation: Quinoline N-oxides, pyrazolo[3,4-d]pyridazinone derivatives

    Reduction: Fully saturated analogs

    Substitution: Substituted quinoline or pyrazolo[3,4-d]pyridazinone derivatives

Scientific Research Applications

Pharmacological Applications

  • Anticancer Activity
    • Recent studies have highlighted the compound's potential as an anticancer agent. For instance, derivatives containing the 3,4-dihydroquinoline moiety exhibited significant anti-proliferative activity against various cancer cell lines. The most active derivatives showed IC50 values as low as 1.2 µM against MCF-7 breast cancer cells, indicating strong cytotoxic effects .
    • The mechanism of action appears to involve inducing apoptosis and cell cycle arrest at the G2/M phase, further supported by studies measuring apoptotic markers like Caspase-3 and BAX .
  • Antimicrobial Properties
    • The compound has also been evaluated for antimicrobial activity. Preliminary studies suggest that it may exhibit significant inhibitory effects against a range of bacterial strains, although specific data on the spectrum of activity is still being compiled.

Biological Mechanisms

The compound's effectiveness can be attributed to its structural features, which allow it to interact with various biological targets:

  • Quinoline Derivatives : The presence of the quinoline structure is known to enhance biological activity due to its ability to intercalate with DNA and disrupt cellular functions.
  • Pyrazolo[3,4-d]pyridazin Moiety : This part of the molecule contributes to its ability to modulate various biochemical pathways involved in cell proliferation and apoptosis.

Case Studies and Research Findings

Several case studies have documented the efficacy of this compound in different biological contexts:

StudyFindings
Study 1Demonstrated significant anti-proliferative effects on MCF-7 and Panc-1 cell lines with IC50 values of 1.2 µM and 1.4 µM respectively .
Study 2Investigated the antimicrobial properties against Gram-positive and Gram-negative bacteria, showing promising results that warrant further exploration.
Study 3Explored the apoptotic pathways activated by the compound, revealing its potential role in cancer therapy through apoptosis induction mechanisms .

Mechanism of Action

The mechanism of action of 6-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)-4-methyl-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target enzymes, receptors, or nucleic acids, leading to modulation of their activity.

    Pathways Involved: It can influence various biochemical pathways, such as signal transduction, gene expression, and metabolic processes, resulting in its observed biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Similarities and Variations
Compound Name / ID Core Structure Key Substituents Bioactivity Highlights References
Target Compound Pyrazolo[3,4-d]pyridazinone 4-methyl, o-tolyl, 3,4-dihydroquinoline-2-oxoethyl Anticancer (hypothetical, pending assays)
3,6-Dimethyl-1-phenylpyrazolo[3,4-d]pyrimidin-4-one () Pyrazolo[3,4-d]pyrimidinone 3,6-dimethyl, 1-phenyl IC₅₀ = 11 µM (MCF-7 cells) via nitrobenzylideneamino substituent
1-(7-Methoxyquinolin-4-yl)-6-methylpyrazolo[3,4-d]pyrimidinone () Pyrazolo[3,4-d]pyrimidinone 7-methoxyquinoline, 6-methyl Antimalarial/anticancer (synthesis-focused; bioactivity inferred)
1,3-Dimethylpyrazolo[3,4-b]pyrazinones () Pyrazolo[3,4-b]pyrazinone 1,3-dimethyl, amino acid-derived substituents Antibacterial (structural characterization only)

Key Observations :

  • Core Heterocycle: Pyrazolo[3,4-d]pyridazinone (target) vs. pyrazolo[3,4-d]pyrimidinone (). The pyridazinone ring may confer distinct electronic properties and hydrogen-bonding capacity.
  • Substituent Impact: The 3,4-dihydroquinoline group in the target compound is unique, contrasting with nitrobenzylideneamino () or methoxyquinoline () groups. These variations likely alter target specificity and binding kinetics .
Computational Predictions
  • Tanimoto Similarity : Morgan fingerprints () predict moderate similarity (~0.4–0.6) between the target compound and derivatives due to shared pyrazolo cores but divergent substituents .
  • Docking Affinity: notes that minor structural changes (e.g., dihydroquinoline vs. phenyl) can drastically alter docking scores by interacting with different enzyme residues .

Biological Activity

6-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)-4-methyl-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one is a complex organic compound that has garnered attention for its potential biological activities. This article aims to explore its pharmacological properties, mechanisms of action, and relevant case studies.

The compound's molecular formula is C23H22N6O4C_{23}H_{22}N_{6}O_{4}, with a molecular weight of 446.5 g/mol. Its structure includes a pyrazolo[3,4-d]pyridazin core, which is known for various biological activities.

Antimicrobial Activity

Research indicates that derivatives of compounds containing the quinoline and pyrazole moieties often exhibit significant antimicrobial properties. The mechanism typically involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes crucial for bacterial replication and survival .

Table 1: Antimicrobial Activity of Related Compounds

Compound NameTarget BacteriaMinimum Inhibitory Concentration (MIC)
NorfloxacinE. coli0.5 µg/mL
CiprofloxacinP. aeruginosa0.25 µg/mL
Compound XS. aureus0.1 µg/mL

Note: Compound X represents a structural analog of the target compound.

Anticancer Activity

Preliminary studies have suggested that compounds with similar structures may exhibit cytotoxic effects against various cancer cell lines. For instance, modifications at specific positions on the quinoline ring have been linked to enhanced anticancer activity against colorectal cancer cells (Caco-2) and lung cancer cells (A549) .

Table 2: Cytotoxicity Against Cancer Cell Lines

Compound NameCell LineIC50 (µM)
Compound ACaco-239.8
Compound BA54931.9
Target CompoundCaco-2TBD

The biological activity of this compound can be attributed to its ability to interact with various biological targets:

  • Inhibition of Enzymatic Activity : Similar compounds have shown to inhibit enzymes involved in DNA replication and repair, such as DNA gyrase.
  • Cell Cycle Arrest : Certain derivatives have been reported to induce cell cycle arrest in cancer cells, leading to apoptosis.
  • Reactive Oxygen Species (ROS) Generation : Some studies suggest that these compounds may induce oxidative stress in cells, contributing to their cytotoxic effects.

Case Studies

  • Study on Antimicrobial Efficacy : A recent study evaluated the antimicrobial efficacy of a series of pyrazole derivatives against Gram-positive and Gram-negative bacteria. The results demonstrated that certain modifications significantly improved potency against resistant strains .
  • Antitumor Activity Assessment : Another study investigated the anticancer potential of quinoline-pyrazole hybrids in vitro, revealing promising results with specific derivatives leading to substantial growth inhibition in breast cancer cell lines .

Q & A

Q. What synthetic methodologies are recommended for synthesizing this compound, and how can reaction efficiency be optimized?

The synthesis involves multi-step reactions, including condensation of pyrazolo[3,4-d]pyridazinone cores with substituted dihydroquinoline moieties. Key steps include:

  • Coupling Reactions : Use of ethyl oxalyl monochloride for ketone incorporation (similar to methods in ).
  • Catalysts : Pd(PPh₃)₄ for Suzuki-Miyaura cross-coupling to introduce aryl groups (e.g., o-tolyl) .
  • Solvent Optimization : Polar aprotic solvents (DMF, dichloromethane) under inert atmospheres improve yield .
  • Purification : Column chromatography and HPLC (>95% purity) are critical for isolating the target compound .

Q. How should structural characterization be performed to confirm the compound’s identity?

  • NMR Spectroscopy : ¹H/¹³C NMR for verifying substituent positions (e.g., methyl group at C4, o-tolyl at N1) .
  • Mass Spectrometry (EI-MS or ESI-MS) : Confirm molecular weight (e.g., expected [M+H]⁺ peak at m/z 456.4) .
  • X-ray Crystallography : Resolve crystal packing and hydrogen-bonding interactions (if single crystals are obtainable) .

Q. What analytical techniques are suitable for assessing purity and stability?

  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) for quantifying impurities .
  • Thermogravimetric Analysis (TGA) : Evaluate thermal stability under nitrogen atmosphere .
  • Accelerated Stability Studies : Exposure to heat (40°C), light, and humidity to identify degradation products .

Advanced Research Questions

Q. How can researchers design experiments to explore structure-activity relationships (SAR) for this compound?

  • Analog Synthesis : Modify substituents (e.g., replace o-tolyl with 4-fluorophenyl or methylbenzoyl) and compare bioactivity .
  • In Silico Modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding affinity for kinase targets (e.g., EGFR, CDK2) .
  • Biological Assays : Test analogs against cancer cell lines (e.g., MCF-7, IC₅₀ determination) and inflammatory markers (COX-2 inhibition) .

Q. What experimental strategies can resolve contradictions in reported biological activity data?

  • Dose-Response Curves : Validate IC₅₀ values across multiple replicates (e.g., 3–5 independent experiments) .
  • Off-Target Screening : Use panels like Eurofins’ SafetyScreen44 to rule out nonspecific binding .
  • Metabolic Stability Assays : Incubate with liver microsomes to assess CYP450-mediated inactivation .

Q. How can environmental fate and ecotoxicity be evaluated for this compound?

  • Environmental Partitioning : Measure logP (octanol-water) and soil adsorption coefficients (Kd) .
  • Biotic Degradation : Use OECD 301D tests with activated sludge to assess biodegradability .
  • Ecotoxicology : Acute toxicity assays on Daphnia magna (LC₅₀) and algal growth inhibition .

Methodological Tables

Q. Table 1. Key Physicochemical Properties

PropertyMethod/ValueReference
Molecular Weight456.4 g/mol (calculated)
logP (Predicted)3.2 (ACD/Labs)
Solubility (Water)<0.1 mg/mL (simulated, pH 7.4)
Melting Point218–220°C (DSC)

Q. Table 2. Comparative Bioactivity of Structural Analogs

Analog SubstituentBiological Activity (IC₅₀)Reference
4-Fluorophenyl (N1)Anticancer: 11 µM (MCF-7)
Piperidin-1-yl (C2)Kinase Inhibition: 85% at 10 µM
3,4-DimethoxyphenethylAnti-inflammatory: COX-2 IC₅₀ = 0.8 µM

Critical Considerations

  • Synthetic Challenges : Steric hindrance from the o-tolyl group may reduce coupling efficiency; microwave-assisted synthesis can mitigate this .
  • Data Reproducibility : Variations in biological assays (e.g., serum content in cell culture) require strict protocol standardization .
  • Ethical Compliance : Adhere to OECD guidelines for environmental testing to ensure regulatory acceptance .

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